10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile
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Overview
Description
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile is an organic compound that has garnered significant interest due to its unique structural and electronic properties. This compound is part of the phenothiazine family, which is known for its applications in various fields such as organic electronics, photodynamic therapy, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-(Di-p-tolylamino)benzaldehyde with phenothiazine derivatives under specific conditions. For instance, 4-(Di-p-tolylamino)benzaldehyde can be dispersed in ethanol and refluxed with phenothiazine derivatives in the presence of a base like piperidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine sulfoxides or sulfones, while reduction could produce amine derivatives.
Scientific Research Applications
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Photodynamic Therapy: Explored for its potential in treating cancer through light-activated mechanisms.
Fluorescence Detection: Utilized in sensitive detection methods due to its luminescent properties.
Biological Imaging: Employed in imaging techniques for its near-infrared fluorescence, which offers deep tissue penetration and minimal damage to biological tissues.
Mechanism of Action
The mechanism of action of 10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with molecular targets through its electronic properties. The compound can engage in electron transfer processes, making it effective in applications like organic electronics and photodynamic therapy. The pathways involved often include the generation of reactive oxygen species (ROS) when exposed to light, which can induce cell damage in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]: Known for its use in organic photodetectors.
Tris(4-carbazoyl-9-ylphenyl)amine: Used in OLEDs for its hole-transporting properties.
N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine: Another hole-transporting material used in organic electronics.
Uniqueness
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile stands out due to its combination of phenothiazine and di-p-tolylamino groups, which provide unique electronic properties. This makes it particularly effective in applications requiring efficient electron transfer and luminescence.
Properties
Molecular Formula |
C33H25N3S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
10-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C33H25N3S/c1-23-7-12-26(13-8-23)35(27-14-9-24(2)10-15-27)28-16-18-29(19-17-28)36-30-5-3-4-6-32(30)37-33-20-11-25(22-34)21-31(33)36/h3-21H,1-2H3 |
InChI Key |
GYHGOXFBYIRJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C#N |
Origin of Product |
United States |
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